Salprionin

Description

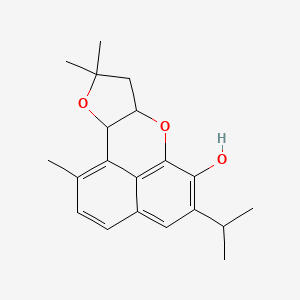

Structure

3D Structure

Properties

IUPAC Name |

8,12,12-trimethyl-3-propan-2-yl-11,15-dioxatetracyclo[7.6.1.05,16.010,14]hexadeca-1(16),2,4,6,8-pentaen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-10(2)13-8-12-7-6-11(3)15-16(12)19(17(13)21)22-14-9-20(4,5)23-18(14)15/h6-8,10,14,18,21H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXCPTLCMKUWBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3C(CC(O3)(C)C)OC4=C2C(=CC(=C4O)C(C)C)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Analogs, Derivatives, and Chemoenzymatic/synthetic Approaches

Naturally Occurring Abietane (B96969) and Rearranged Diterpenoids from Salvia prionitis

Salvia prionitis is known to produce a variety of diterpenoids, which are a large class of plant natural products. Among the diterpenoids isolated from this species are those belonging to the abietane and rearranged abietane types. referencecitationanalysis.comidrblab.netuni.lur-project.org These structural classes form the basis for many of the compounds found in Salvia species.

Significant research has focused on the isolation of seco-abietane diterpenoids from Salvia prionitis. These compounds are characterized by a cleaved bond within the abietane skeleton. Examples of seco-abietane diterpenoids isolated from Salvia prionitis include the Prionidipenes (A-E) and Prionoids (A-F). referencecitationanalysis.comidrblab.netnih.gov Other seco-abietane derivatives isolated from the roots of Salvia prionitis include saprirearine, saprionide, 7,8-seco-para-ferruginone, 4-hydroxysaprorthoquinone, and 3-keto-4-hydroxysaprorthoquinone. uni.lunih.gov Saprorthoquinone, another rearranged abietane structure, has also been isolated from Salvia prionitis. idrblab.net The isolation process typically involves extraction from plant parts, such as the aerial parts or roots, followed by various chromatographic techniques to purify the individual compounds. uni.lunih.gov

Beyond the abietane and seco-abietane types, other diterpenoid skeletons have been identified in the Salvia genus, including clerodane and neoclerodane diterpenoids. google.comnih.govwikipedia.orgresearchgate.net While the provided search results specifically detail the isolation of seco-abietanes from Salvia prionitis, the mention of clerodane and neoclerodane types in the context of other Salvia species and diterpenoid research suggests their presence or potential for discovery within the genus, highlighting the structural diversity of diterpenoids produced by Salvia plants.

Chemical Synthesis and Semisynthesis of Salprionin and Analogues

The complex structures of diterpenoids present challenges and opportunities for chemical synthesis. Both total synthesis and semisynthetic approaches are employed to obtain these compounds and their analogs.

Total synthesis involves the de novo construction of a complex molecule from simpler precursors. The total synthesis of prionoid E, a rearranged secoabietane diterpene quinone isolated from Salvia prionitis, has been achieved. r-project.org This synthesis utilized key steps such as Wacker oxidation and aldol (B89426) condensation in the synthetic sequence. r-project.org Total synthesis allows for the preparation of natural products and provides routes to access structural analogs that may not be readily available from natural sources.

Semisynthesis involves using a naturally occurring compound as a starting material and modifying its structure through chemical reactions. This approach can be more efficient than total synthesis for obtaining analogs with targeted structural changes. Semisynthetic modification of natural product scaffolds is a significant strategy in drug discovery, allowing for the generation of diverse compound libraries based on proven bioactive frameworks. nih.gov Salvicine, a structurally modified diterpenoid quinone, is an example of a derivative obtained from Salvia prionitis. This highlights the potential for modifying the diterpenoid scaffolds from Salvia prionitis to create new compounds with altered or improved properties.

Research Directions and Methodological Advances in Salprionin Studies

Integration of Omics Technologies (Transcriptomics, Metabolomics) for Comprehensive Profiling

The integration of omics technologies provides a holistic view of the biological systems responsible for producing Salprionin and related compounds. nih.gov By combining transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites), researchers can draw direct links between gene expression and the resulting chemical phenotype. mdpi.com This dual approach is powerful for identifying the specific genes, enzymes, and regulatory networks involved in this compound's biosynthetic pathway. mdpi.com

Transcriptomic analysis, typically using RNA-sequencing, allows for the identification of differentially expressed genes in this compound-producing tissues or organisms under specific conditions. nih.gov This can reveal candidate genes encoding enzymes like terpene synthases and cytochrome P450s, which are critical for constructing the complex diterpenoid scaffold. mdpi.com Simultaneously, metabolomic profiling via techniques such as mass spectrometry provides a detailed snapshot of all small molecules, including this compound, its precursors, and related byproducts. frontiersin.orgnih.gov Correlating the expression levels of candidate genes with the accumulation patterns of specific metabolites helps to validate gene function and map out the biosynthetic sequence. mdpi.com This integrated strategy has been successfully applied to elucidate the metabolic pathways of various plant-derived natural products. mdpi.comnih.gov

Table 1: Application of Omics in this compound Research

| Omics Technology | Primary Data Generated | Key Research Questions Addressed for this compound |

|---|---|---|

| Transcriptomics | Gene expression levels (RNA transcripts) | - Identification of candidate genes in the biosynthetic pathway.

|

| Metabolomics | Quantification of metabolites (precursors, intermediates, final products) | - Profiling of this compound and related diterpenoids.

|

| Integrated Multi-Omics | Correlated gene-to-metabolite networks | - Functional validation of biosynthetic genes.

|

Advanced Computational Chemistry in Diterpenoid Research

Computational chemistry has become an indispensable tool for studying natural product biosynthesis, offering insights that are often difficult to obtain through experimental methods alone. researchgate.netnih.govrsc.org For complex diterpenoids, these computational approaches can predict reaction mechanisms and molecular interactions, guiding further experimental work. jst.go.jp

The biosynthesis of diterpenoids involves intricate carbocationic cyclizations and rearrangements that are challenging to study experimentally. jst.go.jp Computational methods, particularly Density Functional Theory (DFT), are used to model these reaction cascades. jst.go.jp By calculating the energy barriers for various potential pathways, researchers can predict the most likely sequence of events leading from the precursor geranylgeranyl diphosphate (B83284) (GGPP) to the specific diterpenoid skeleton of this compound. researchgate.net This in silico approach can elucidate complex reaction mechanisms, predict the structure of transient intermediates, and reveal the roles of specific amino acid residues within an enzyme's active site that guide the reaction. nih.govjst.go.jp Such computational foresight helps in assigning functions to newly discovered terpene synthase enzymes. researchgate.netresearchgate.net

Molecular modeling and docking simulations are computational techniques used to predict how a molecule like this compound might interact with a biological target, such as a protein or enzyme. acgpubs.orgnih.gov The process involves creating a three-dimensional model of this compound and virtually placing it into the binding site of a target protein. researchgate.net Algorithms then calculate the binding affinity and predict the most stable binding pose, revealing potential interactions like hydrogen bonds and hydrophobic contacts. mdpi.comresearchgate.net These simulations are crucial for hypothesis-driven research into the biological activities of diterpenoids. acgpubs.org By screening this compound against various protein targets, researchers can predict its potential pharmacological effects and mechanism of action, thereby guiding biological assays and streamlining the drug discovery process. nih.govresearchgate.net

Table 2: Computational Chemistry Workflow for Diterpenoid Research

| Stage | Technique | Objective |

|---|---|---|

| Pathway Prediction | Density Functional Theory (DFT) | - Model reaction intermediates and transition states.

|

| Interaction Analysis | Molecular Docking | - Predict the binding mode of this compound to a protein target.

|

| Dynamic Simulation | Molecular Dynamics (MD) | - Simulate the movement of the this compound-protein complex over time.

|

Innovative Bioproduction Strategies for this compound and Related Metabolites

The low yield of many valuable diterpenoids from their natural sources necessitates the development of alternative production platforms. nih.gov Biotechnological approaches, including plant cell cultures and metabolic engineering in microorganisms, offer sustainable and scalable methods for producing this compound. beilstein-journals.org

Plant cell and organ cultures are established platforms for producing complex natural products. nih.govopenagrar.de Hairy root cultures, induced by infection with Agrobacterium rhizogenes, are particularly advantageous for producing root-derived metabolites. mdpi.comnih.gov These cultures are known for their rapid growth in hormone-free media and their genetic and biochemical stability, which often leads to consistent or even enhanced production of secondary metabolites compared to the parent plant. nih.govresearchgate.net For this compound, establishing hairy root cultures could provide a continuous and reliable source of the compound. mdpi.com The production can be further optimized by manipulating culture conditions or applying elicitors—substances that stimulate defense responses and secondary metabolite production. nih.govmdpi.com These systems can be scaled up in bioreactors for industrial-level production. nih.govfrontiersin.org

Metabolic engineering in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli is a powerful strategy for high-level production of terpenoids. nih.govnih.gov This approach involves transferring the biosynthetic genes for this compound into a microbial chassis and optimizing the host's metabolism to maximize product yield. rsc.org Key strategies include:

Enhancing Precursor Supply: Overexpressing genes in the native microbial mevalonate (B85504) (MVA) pathway to increase the pool of the universal diterpene precursor, GGPP. rsc.orgnih.gov

Pathway Introduction: Expressing the specific terpene synthase(s) and cytochrome P450s that convert GGPP into this compound. beilstein-journals.org

Reducing Competing Pathways: Downregulating or knocking out genes that divert precursors away from the target pathway, such as those involved in sterol biosynthesis. nih.govresearchgate.net

Enzyme Engineering: Modifying enzymes to improve their catalytic efficiency or product specificity. rsc.org

These strategies have been successfully used to achieve high-titer production of other diterpenoids, such as sclareol, demonstrating the potential for developing a commercially viable fermentation process for this compound. nih.govresearchgate.net

No Information Found for "this compound"

Despite a comprehensive search of publicly available scientific literature and chemical databases, no information was found for a chemical compound named "this compound." This suggests that "this compound" may be a proprietary name not yet disclosed in scientific literature, a novel compound that has not been publicly reported, or a potential misspelling of a different compound.

Consequently, it is not possible to generate the requested article focusing on the research directions and methodological advances in "this compound" studies, as no foundational research appears to be available in the public domain. The provided outline, which details specific aspects such as biosynthetic gaps, structural variants, and analytical techniques, cannot be addressed without primary or secondary research sources.

During the search, information was found on compounds with similar-sounding names, such as Salvinorin A, Salvinorin B, and Salfredin A3, as well as the broadly studied Salicylic Acid. However, per the instructions to focus solely on "this compound," no content related to these other compounds can be provided.

Until "this compound" is documented in accessible scientific literature, a detailed and accurate article on its research landscape cannot be produced.

Q & A

Basic Research Questions

Q. What are the established biochemical pathways and mechanisms of action for Salprionin in preclinical models?

- Methodological Answer : To elucidate mechanisms, employ in vitro assays (e.g., enzyme inhibition kinetics, receptor binding studies) and in vivo models (e.g., rodent disease models). Use techniques like Western blotting or RNA sequencing to identify molecular targets. Validate findings via dose-response experiments and comparative analyses with known pathway modulators .

Q. How should researchers design reproducible experiments to evaluate this compound’s efficacy?

- Methodological Answer : Follow NIH guidelines for preclinical studies, including randomization, blinding, and power analysis for sample size determination. Document protocols in detail (e.g., compound purity, solvent controls, temperature conditions) to ensure reproducibility. Use standardized assays (e.g., IC50 calculations) and report deviations in supplementary materials .

Q. What are the best practices for collecting and analyzing pharmacokinetic data for this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) or mass spectrometry to measure plasma concentrations over time. Apply non-compartmental analysis (NCA) for AUC and half-life calculations. Address inter-subject variability by normalizing data to body weight or metabolic markers .

Q. How can researchers conduct a systematic literature review on this compound’s biological activity?

- Methodological Answer : Use databases like PubMed and Scopus with Boolean queries (e.g., "this compound AND (mechanism OR pharmacokinetics)"). Screen results using PRISMA guidelines, prioritize peer-reviewed studies, and assess bias via tools like ROBIS. Create a matrix to synthesize findings across models and dosages .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported efficacy across different experimental models?

- Methodological Answer : Perform meta-analyses to quantify heterogeneity (e.g., I² statistic). Conduct sensitivity analyses to identify confounding variables (e.g., species differences, dosing regimens). Replicate key experiments under standardized conditions and publish negative results to reduce publication bias .

Q. What methodologies are optimal for studying this compound’s molecular interactions under varying physiological conditions?

- Methodological Answer : Use molecular dynamics simulations to predict binding affinities at different pH levels or temperatures. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with cryo-EM or X-ray crystallography data .

Q. How to assess this compound’s long-term stability and degradation products in formulation studies?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) per ICH guidelines. Analyze degradation pathways via LC-MS/MS and quantify impurities using validated chromatographic methods. Compare results with forced degradation studies (e.g., exposure to light, oxidizers) .

Q. What experimental designs are suitable for investigating this compound’s synergistic effects with other compounds?

- Methodological Answer : Apply combination index (CI) models (e.g., Chou-Talalay method) in cell-based assays. Use factorial designs to test multiple dose combinations. Confirm synergy in vivo via co-administration studies and transcriptomic profiling to identify overlapping pathways .

Q. How to validate this compound’s target engagement in complex biological systems?

- Methodological Answer : Employ techniques like thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA). Use CRISPR/Cas9 knockout models to confirm target dependency. Corrogate findings with phenotypic outcomes (e.g., apoptosis, metabolic shifts) .

Methodological Frameworks and Tools

- For Hypothesis Testing : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure research questions .

- For Data Interpretation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design robustness .

- For Conflict Resolution : Follow Sutherland et al.’s 20 tips for interpreting scientific claims, emphasizing sample size adequacy and blinding protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.